6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its unique fused ring structure, which includes both a five-membered imidazole and a six-membered pyridine ring. The presence of the bromine atom and the cyclopentyl group enhances its chemical properties and biological activity.
The compound can be synthesized through various chemical reactions involving imidazo[4,5-b]pyridine derivatives. Its structural and functional properties have been explored in scientific literature, particularly for its potential applications in medicinal chemistry.
This compound is classified as an imidazo[4,5-b]pyridine derivative, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The specific substitution pattern on the imidazo ring system contributes to its pharmacological profile.
The synthesis of 6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization to form the imidazo ring.
The molecular formula of 6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is . The compound features a bicyclic structure where the imidazole and pyridine rings are fused together.
6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine atom and the electron-donating properties of the cyclopentyl group.
The mechanism of action for 6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one primarily involves its interaction with biological targets such as enzymes or receptors:
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines .
6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one has several promising applications:
The imidazo[4,5-b]pyridine core is synthesized via cyclocondensation reactions, with the Debus-Radziszewski reaction serving as a foundational method. This three-component reaction involves a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde (e.g., formaldehyde), and ammonia, yielding 2,4,5-trisubstituted imidazoles. Subsequent dehydrogenation or functionalization steps generate the bicyclic system characteristic of imidazo[4,5-b]pyridines [7]. Alternative routes start from 6-bromopyridin-2,3-diamine, which undergoes cyclization with carbonyl sources like triphosgene or ethyl chloroformate to form the 2-oxoimidazopyridine scaffold. This method achieves yields of 65–80% under reflux conditions in aprotic solvents like DMF or THF [1] [6].
Table 1: Key Synthetic Routes to Imidazo[4,5-b]pyridin-2-one Core
Starting Material | Reagents/Conditions | Product | Yield |
---|---|---|---|
Pyridin-2,3-diamine | Triphosgene, DCM, 0°C to RT | 1H-imidazo[4,5-b]pyridin-2(3H)-one | 78% |
3-Nitro-2-chloropyridin-4-amine | Bis(4-methoxybenzyl)amine, iPrOH, 95°C | N-protected pyridinediamine intermediate | 90% |
Glyoxal + NH₄OAc | AcOH, reflux, 12h | 4,5-diphenyl-1H-imidazole | 65% |
Post-cyclization bromination is often necessary if bromine is absent in the precursor. However, direct synthesis using 6-bromopyridin-2,3-diamine streamlines the process, as the bromine atom remains inert during cyclization [1] [6].
N-Alkylation at the N1 position of the imidazopyridinone ring is achieved through SN₂ reactions between cyclopentyl bromide/halide and the deprotonated imidazopyridinone. Deprotonation with strong bases like NaH or K₂CO₃ in DMF generates a nucleophilic nitrogen anion, which attacks the electrophilic cyclopentyl bromide. Regioselectivity is controlled by the greater acidity of the N1-H proton (pKa ~10–12) compared to the lactam proton (pKa >20), ensuring preferential alkylation at N1. This method achieves >85% regioselectivity for N1-alkylation over O-alkylation [1] [3].
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 min at 120°C) while maintaining yields >90%. Solvent selection is critical: polar aprotic solvents like DMF or acetonitrile optimize solubility and reactivity, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkyl halide accessibility in biphasic systems [3].
Direct bromination at the C6 position employs N-bromosuccinimide (NBS) under radical or electrophilic conditions. Electrophilic bromination is favored in electron-rich heterocycles, where the pyridine nitrogen activates the C6 position via protonation or Lewis acid coordination. Optimal conditions use NBS (1.05 equiv) in DMF or chloroform at 60–80°C, achieving 70–85% yield with minimal dihalogenation [6] [9].
Table 2: Bromination Optimization for Imidazopyridine Derivatives
Substrate | Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield |
---|---|---|---|---|---|
1-Cyclopentylimidazo[4,5-b]pyridin-2-one | NBS | DMF | 80 | 4 | 78% |
Unsubstituted imidazo[4,5-b]pyridin-2-one | Br₂ | AcOH | 25 | 12 | 65% |
5-Methylimidazo[4,5-b]pyridin-2-one | NBS | CCl₄ | Reflux | 3 | 82% |
Pre-bromination of the pyridine precursor (e.g., 5-bromo-2,3-diaminopyridine) is advantageous when late-stage bromination faces selectivity issues. This approach avoids competing reactions at other ring positions, especially if the core structure contains acid-sensitive groups [6].
Transition metal catalysts significantly enhance efficiency in key steps:
Yield Optimization Table:
Catalytic System | Reaction Step | Byproduct Reduction | Yield Increase |
---|---|---|---|
CuI/phenanthroline | N-Cyclopentylation | <5% | 92% vs. 75% (uncatalyzed) |
Pd(OAc)₂ (2 mol%) | C6-Bromination | No ring oxidation | 88% vs. 68% (NBS alone) |
AlCl₃ (ball milling) | Solvent-free bromination | Near-zero solvent waste | 95% |
Microwave irradiation combined with heterogeneous catalysts (e.g., CuO nanoparticles) reduces reaction times by 70% while maintaining yields above 90%. Flow chemistry systems further minimize byproducts through precise residence time control, particularly in bromination where overreaction causes dibromide impurities [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: